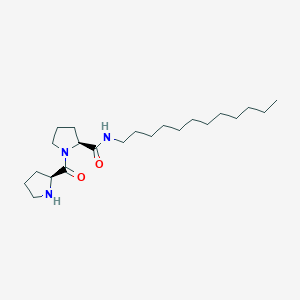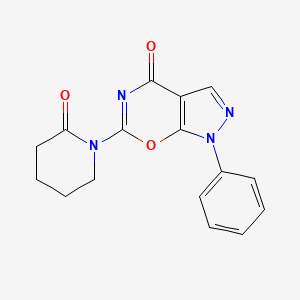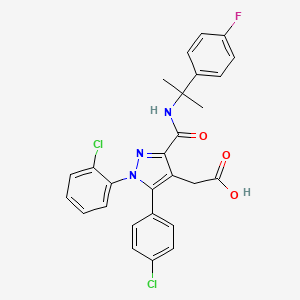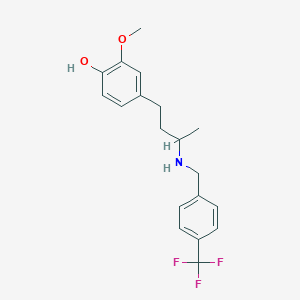
Proline amide derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline amide derivative 1 is a compound derived from proline, a non-polar proteinogenic amino acid. Proline is unique among the twenty natural amino acids due to its secondary amine, which forms a tertiary amide when incorporated into biopolymers. This unique structure prevents hydrogen bond formation, making proline a classical breaker of both α-helical and β-sheet structures in proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proline amide derivatives are typically synthesized by reacting proline with carboxylic acid chlorides in the presence of pyridine as a solvent. The reactions are monitored using thin-layer chromatography (TLC), and the structures are characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and mass spectrometry .
Industrial Production Methods
The industrial production of proline amide derivatives often involves the use of biocatalysis to achieve racemization-free amidation of unprotected proline with ammonia in an organic solvent. This method employs immobilized enzyme variants to obtain high concentrations of proline amide derivatives with excellent optical purity .
Chemical Reactions Analysis
Types of Reactions
Proline amide derivatives undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acid chlorides, pyridine, and ammonia. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include various substituted proline derivatives, which are used in the synthesis of bioactive compounds, ligands, and organocatalysts .
Scientific Research Applications
Proline amide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Play a role in protein folding and stability.
Industry: Used in the production of pharmaceuticals and polymers.
Mechanism of Action
The mechanism of action of proline amide derivatives involves their interaction with specific molecular targets, such as enzymes. For example, as ACE inhibitors, they bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Comparison with Similar Compounds
Proline amide derivatives are unique due to their rigid ring structure, which leads to their special role as bending templates in peptide chains. Similar compounds include:
4-Hydroxyproline: A major component of collagen, playing a key role in its stability.
α-Kainic acid: A natural neurotoxin that promotes potent stimulation of the central nervous system.
These compounds share structural similarities with proline amide derivatives but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C22H41N3O2 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
(2S)-N-dodecyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(26)20-15-13-18-25(20)22(27)19-14-12-17-23-19/h19-20,23H,2-18H2,1H3,(H,24,26)/t19-,20-/m0/s1 |
InChI Key |
VWPVALOPPKNSFP-PMACEKPBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
![3-(Diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835601.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835623.png)
![N'-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]octanediamide](/img/structure/B10835637.png)
![2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B10835643.png)
![2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
![5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)

![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B10835657.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)


